Astradiamant green GX
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Green 1 is synthesized through the condensation of benzaldehyde with N,N-diethylaniline in the presence of sulfuric acid or hydrochloric acid. The resulting leuco compound is then oxidized in hydrochloric acid solution using lead dioxide or manganese dioxide . Alternatively, acetic acid can be used, and the leuco base is oxidized catalytically with atmospheric oxygen in the presence of (dihydrodibenzotetraaza14-annulene)iron and chloranil .
Industrial Production Methods: In industrial settings, the production of Basic Green 1 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Basic Green 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead dioxide or manganese dioxide in hydrochloric acid solution.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the leuco compound yields the green dye, while reduction can lead to the formation of colorless leuco compounds .
Scientific Research Applications
Basic Green 1 has a wide range of scientific research applications:
Chemistry: Used as an ion association reagent for spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy and as a biological stain.
Medicine: Utilized as a topical antiseptic due to its antibacterial properties against gram-positive bacteria.
Industry: Applied in the dyeing of textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of Basic Green 1 involves its interaction with cellular components. It inhibits the growth of gram-positive bacteria by interfering with their cellular processes. The dye binds to cellular structures, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Basic Green 4 (Malachite Green): Similar in structure but differs in the nature of the N,N’-alkyl substituents (methyl groups for Basic Green 4 and ethyl groups for Basic Green 1).
Crystal Violet: Another triarylmethane dye with similar applications but different molecular structure.
Methyl Green: Used in similar staining applications but has a different chemical composition.
Uniqueness: Basic Green 1 is unique due to its specific molecular structure, which imparts distinct properties such as its vibrant green color and antibacterial activity. Its ability to bind to cellular structures makes it particularly useful in microbiological and medical applications .
Properties
Molecular Formula |
C27H39N3O8S2 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[1-(2-azaniumylethyl)-4-[[4-[ethenyl(ethyl)amino]phenyl]-phenylmethyl]cyclohexa-2,5-dien-1-yl]ethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C27H35N3.2H2O4S/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-5(2,3)4/h3,5-17,24,26H,1,4,18-21,28-29H2,2H3;2*(H2,1,2,3,4) |
InChI Key |
UURSSPGMJADCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=C)C1=CC=C(C=C1)C(C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
Origin of Product |
United States |
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